molecular formula C8H16N2O2S B2504541 tert-butyl N-(1-carbamothioylethyl)carbamate CAS No. 96929-01-0

tert-butyl N-(1-carbamothioylethyl)carbamate

Cat. No. B2504541
CAS RN: 96929-01-0
M. Wt: 204.29
InChI Key: WNBYIVHXPVFKHC-UHFFFAOYSA-N
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Description

The compound tert-butyl N-(1-carbamothioylethyl)carbamate, while not directly studied in the provided papers, is related to a class of tert-butyl carbamates that have been explored for various synthetic applications in organic chemistry. These compounds are generally used as intermediates or protective groups in the synthesis of more complex molecules. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and shown to behave as N-(Boc)-protected nitrones, useful in organic synthesis . Similarly, N-tert-butanesulfinyl imines have been utilized for the asymmetric synthesis of amines .

Synthesis Analysis

The synthesis of tert-butyl carbamates and related compounds typically involves the reaction of tert-butyl alcohol with isocyanates or the use of tert-butyl esters as intermediates. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes using sodium benzenesulfinate and formic acid . In another case, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . These methods demonstrate the versatility and reactivity of tert-butyl carbamate derivatives in synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be complex, with various substituents affecting their geometry and properties. For instance, tert-butyl N-(thiophen-2yl)carbamate has been studied using vibrational frequency analysis, FT-IR, and DFT calculations, revealing detailed information about its geometric parameters and vibrational frequencies . Similarly, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates have been analyzed, showing layered structures created from hydrogen bonds .

Chemical Reactions Analysis

Tert-butyl carbamates participate in various chemical reactions, often serving as intermediates or protective groups. For example, tert-butyl nitrite has been used as a N1 synthon in multicomponent reactions leading to the formation of fused quinolines and isoquinolines . The tert-butyl group can also be cleaved by acid treatment after nucleophilic addition, as seen in the synthesis of a wide range of enantioenriched amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The experimental and theoretical studies provide insights into their vibrational frequencies, optimized geometric parameters, and molecular orbital energies . The gas-phase elimination kinetics of tert-butyl esters of carbamic acids have been investigated, revealing the temperature dependence of the rate coefficients and the reaction mechanism . These studies contribute to a deeper understanding of the reactivity and stability of tert-butyl carbamate derivatives.

Scientific Research Applications

Enantioselective Synthesis of Carbocyclic Analogues

The compound tert-butyl N-(1-carbamothioylethyl)carbamate is utilized as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in nucleotide chemistry. The crystal structure of one such intermediate confirms the relative substitution of the cyclopentane ring, which is vital for the structural integrity of the resulting nucleotide analogues (Ober, Marsch, Harms, & Carell, 2004).

Intermediate in Biological Compounds Synthesis

Tert-butyl N-(1-carbamothioylethyl)carbamate serves as a crucial intermediate in the synthesis of biologically active compounds. It has been utilized in the rapid synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a compound essential for the production of biologically active molecules like omisertinib (AZD9291), highlighting its significance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

Crystallography and Molecular Interaction Studies

The compound's derivatives, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, have been studied for their crystal structures, showcasing an intricate interplay of hydrogen and halogen bonds. These studies are pivotal for understanding molecular interactions, which are crucial for designing compounds with desired chemical properties (Baillargeon, Rahem, Caron-Duval, et al., 2017).

Safety and Hazards

The safety information for “tert-butyl N-(1-carbamothioylethyl)carbamate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential hazards . The hazard statements for the compound are not specified in the retrieved information .

properties

IUPAC Name

tert-butyl N-(1-amino-1-sulfanylidenepropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-5(6(9)13)10-7(11)12-8(2,3)4/h5H,1-4H3,(H2,9,13)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBYIVHXPVFKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-carbamothioylethyl)carbamate

CAS RN

96929-01-0
Record name tert-butyl N-(1-carbamothioylethyl)carbamate
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